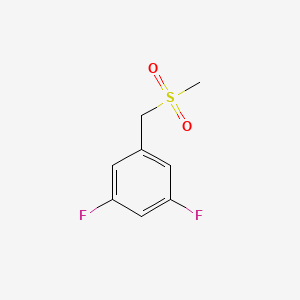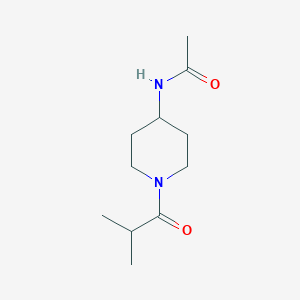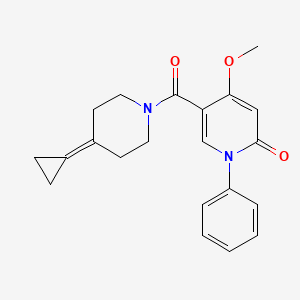![molecular formula C13H28ClN3O2 B3008272 N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride CAS No. 2171710-52-2](/img/structure/B3008272.png)
N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The tert-butylamino and ethylamino groups suggest that this compound may have some biological activity, as many drugs and biologically active molecules contain similar structures .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group), and single-bonded to a nitrogen atom. This nitrogen atom would be connected to a tert-butyl group, an ethyl group, and a 2-methylpropanamide group .Chemical Reactions Analysis
As an amide, this compound would likely undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As an amide, it would likely have a relatively high boiling point due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Pharmacological Research
N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride has been explored in pharmacological research for its potential as a beta-blocker. Studies have investigated its synthesis and analytical characterization, particularly focusing on its physico-chemical properties and pharmacokinetic behavior. These studies contribute to understanding its potential as a beta-adrenergic receptor antagonist, a property shared with drugs like esmolol and flestolol (Tengler et al., 2013).
Organic Chemistry and Synthesis
The compound has been a subject of interest in organic chemistry, particularly in the synthesis of chiral monomers and other complex molecules. For example, it has been used as a building block in the synthesis of chiral monomer precursors for polyamides, demonstrating its utility in creating novel materials with potential pharmaceutical applications (Gómez et al., 2003).
Antiviral Research
In the field of antiviral research, derivatives of this compound have been studied as inhibitors of the SARS-CoV 3CL protease. This research is significant for the development of treatments against coronaviruses, highlighting the compound's role in the discovery of noncovalent small molecule inhibitors (Jacobs et al., 2013).
Environmental Chemistry
In environmental chemistry, the compound has been studied for its behavior and degradation in aquatic environments. Research on similar compounds, such as terbutryn, which shares structural elements with this compound, provides insights into the environmental impact and fate of these chemicals in natural water bodies (Muir et al., 1981).
Inorganic Chemistry
The compound has also found applications in inorganic chemistry, particularly in the synthesis of platinum(II) complexes. These studies contribute to the understanding of coordination chemistry and the design of new metal complexes with potential applications in catalysis and material science (Castellano et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2.ClH/c1-7-14-8-9(2)11(17)15-10(3)12(18)16-13(4,5)6;/h9-10,14H,7-8H2,1-6H3,(H,15,17)(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUAYKQSJUUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)NC(C)C(=O)NC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)

![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)

